Cas no 2228520-69-0 (tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate)

Tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a methylamino-substituted carbonyl moiety, offering reactivity for further functionalization. The compound’s sterically hindered tert-butyl group improves solubility in organic solvents, facilitating purification and handling. Its well-defined chiral center at the 3-position ensures stereochemical control in asymmetric synthesis. This intermediate is particularly valuable in constructing complex peptidomimetics or bioactive molecules, where selective deprotection and modular reactivity are required. Its robust synthetic utility makes it a preferred choice for medicinal chemistry applications.
tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate structure
2228520-69-0 structure
Product name:tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate
CAS No:2228520-69-0
MF:C12H24N2O3
MW:244.330563545227
CID:5865979
PubChem ID:165686200

tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate
    • 2228520-69-0
    • EN300-1872459
    • tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
    • Inchi: 1S/C12H24N2O3/c1-8(2)10(9(15)7-13-6)14-11(16)17-12(3,4)5/h8,10,13H,7H2,1-6H3,(H,14,16)
    • InChI Key: MYPWFEKRTUCEJG-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(CNC)=O)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 244.17869263g/mol
  • Monoisotopic Mass: 244.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.4Ų

tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1872459-5.0g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
5g
$3520.0 2023-06-01
Enamine
EN300-1872459-0.1g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
0.1g
$1068.0 2023-09-18
Enamine
EN300-1872459-0.05g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
0.05g
$1020.0 2023-09-18
Enamine
EN300-1872459-0.25g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
0.25g
$1117.0 2023-09-18
Enamine
EN300-1872459-1g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
1g
$1214.0 2023-09-18
Enamine
EN300-1872459-5g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
5g
$3520.0 2023-09-18
Enamine
EN300-1872459-10.0g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
10g
$5221.0 2023-06-01
Enamine
EN300-1872459-1.0g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
1g
$1214.0 2023-06-01
Enamine
EN300-1872459-0.5g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
0.5g
$1165.0 2023-09-18
Enamine
EN300-1872459-2.5g
tert-butyl N-[4-methyl-1-(methylamino)-2-oxopentan-3-yl]carbamate
2228520-69-0
2.5g
$2379.0 2023-09-18

tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate Related Literature

Additional information on tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate

Research Brief on tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate (CAS: 2228520-69-0)

The compound tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate (CAS: 2228520-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various bioactive compounds, particularly those targeting protease inhibitors and peptide-based therapeutics. Recent studies have explored its potential applications in drug discovery, emphasizing its role in modulating enzymatic activity and enhancing drug delivery systems.

One of the key areas of investigation involves the compound's utility in the development of novel antiviral agents. Researchers have demonstrated that tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate can be effectively incorporated into peptide backbones to improve stability and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potent inhibitors targeting the main protease of SARS-CoV-2, showcasing its relevance in addressing emerging infectious diseases.

Further advancements in synthetic methodologies have also been reported, with a focus on optimizing the yield and purity of this intermediate. A recent publication in Organic Process Research & Development detailed a scalable and environmentally friendly route for its production, utilizing catalytic asymmetric synthesis to achieve high enantiomeric excess. This progress is expected to facilitate broader adoption of the compound in industrial-scale pharmaceutical manufacturing.

In addition to its synthetic applications, tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate has been investigated for its potential in targeted drug delivery. A 2022 study in Bioconjugate Chemistry explored its conjugation with nanoparticles to enhance the cellular uptake of therapeutic peptides, demonstrating improved efficacy in preclinical models of cancer. These findings underscore the versatility of this compound in addressing diverse challenges in drug development.

Looking ahead, ongoing research aims to expand the scope of this molecule's applications, particularly in the design of next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its mechanistic roles and therapeutic potential. As the field continues to evolve, tert-butyl N-4-methyl-1-(methylamino)-2-oxopentan-3-ylcarbamate remains a promising candidate for advancing innovative solutions in chemical biology and medicine.

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